Cas no 732968-72-8 (6-CHLORO-8-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE)

6-Chloro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chiral bicyclic amine derivative with a benzopyran scaffold, offering utility as a versatile intermediate in organic synthesis and pharmaceutical research. Its fused ring structure and functional groups enable selective modifications, making it valuable for developing bioactive compounds, particularly in CNS-targeted applications. The chloro and methyl substituents enhance its reactivity for further derivatization, while the amine group provides a handle for coupling reactions. This compound exhibits stability under standard conditions, facilitating handling and storage. Its rigid framework may contribute to stereoselective synthesis, supporting the development of enantiomerically pure compounds for medicinal chemistry and drug discovery.
6-CHLORO-8-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE structure
732968-72-8 structure
Product Name:6-CHLORO-8-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE
CAS No:732968-72-8
MF:C10H12ClNO
MW:197.661381721497
CID:5580683
PubChem ID:43155023
Update Time:2025-06-12

6-CHLORO-8-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE Chemical and Physical Properties

Names and Identifiers

    • 6-CHLORO-8-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE
    • 2H-1-Benzopyran-4-amine, 6-chloro-3,4-dihydro-8-methyl-
    • 732968-72-8
    • Y12259
    • 6-CHLORO-8-METHYLCHROMAN-4-AMINE
    • Inchi: 1S/C10H12ClNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3
    • InChI Key: FXPUWLHOIUHGPQ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)C2=C(C=1)C(CCO2)N

Computed Properties

  • Exact Mass: 197.0607417g/mol
  • Monoisotopic Mass: 197.0607417g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 35.2Ų

6-CHLORO-8-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1741638-1g
6-Chloro-8-methylchroman-4-amine
732968-72-8 98%
1g
¥7971.00 2024-07-28

Additional information on 6-CHLORO-8-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE

Comprehensive Overview of 6-CHLORO-8-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE (CAS No. 732968-72-8)

6-CHLORO-8-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE (CAS No. 732968-72-8) is a specialized organic compound belonging to the benzopyran class, which has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a chloro substitution at the 6-position and a methyl group at the 8-position, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting central nervous system (CNS) disorders and inflammatory pathways.

The compound's benzopyran core is a privileged scaffold in medicinal chemistry, known for its versatility in interacting with biological targets. The presence of the amine functional group at the 4-position enhances its ability to form hydrogen bonds, a critical feature for binding to enzymes or receptors. Recent studies highlight its relevance in the development of selective serotonin reuptake inhibitors (SSRIs) and dopamine modulators, aligning with the growing demand for novel neurotherapeutics. This aligns with trending searches such as "new CNS drug candidates 2024" and "benzopyran derivatives in medicine."

From a synthetic chemistry perspective, 6-CHLORO-8-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE is often synthesized via multistep organic reactions, including cyclization and halogenation steps. Its CAS No. 732968-72-8 serves as a unique identifier in chemical databases, facilitating procurement for academic and industrial labs. Analysts note its rising popularity in patent filings related to heterocyclic compounds, reflecting its commercial potential. Queries like "benzopyran synthesis optimization" and "CAS 732968-72-8 suppliers" frequently appear in scientific search engines.

Environmental and regulatory considerations are also pivotal. While not classified as hazardous, its chloro substituent necessitates careful handling under standard laboratory protocols. The compound's stability under varying pH conditions makes it suitable for formulation studies, a topic gaining traction in pharmaceutical forums. Discussions around "green chemistry approaches for benzopyrans" and "amine-functionalized heterocycles" further underscore its relevance in sustainable research.

In conclusion, 6-CHLORO-8-METHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE (CAS No. 732968-72-8) represents a promising candidate for diverse applications, bridging gaps between synthetic chemistry and life sciences. Its alignment with trending topics like CNS drug development and heterocyclic optimization ensures its continued prominence in scientific discourse.

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